molecular formula C24H26N2O6 B2431636 (Z)-methyl 4-((6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate CAS No. 869078-50-2

(Z)-methyl 4-((6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate

Cat. No.: B2431636
CAS No.: 869078-50-2
M. Wt: 438.48
InChI Key: IPHDWGRYDSJHGK-STZFKDTASA-N
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Description

(Z)-methyl 4-((6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate is a useful research compound. Its molecular formula is C24H26N2O6 and its molecular weight is 438.48. The purity is usually 95%.
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Properties

IUPAC Name

methyl 4-[(Z)-[6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6/c1-31-24(30)17-4-2-16(3-5-17)14-21-22(29)18-6-7-20(28)19(23(18)32-21)15-26-10-8-25(9-11-26)12-13-27/h2-7,14,27-28H,8-13,15H2,1H3/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHDWGRYDSJHGK-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Structural Overview

The compound consists of a methyl ester linked to a benzofuran moiety, which is further substituted with a piperazine derivative . The presence of multiple functional groups, including hydroxyl and carbonyl groups, suggests potential reactivity and biological activity. The structural formula can be represented as follows:

C25H32N2O4\text{C}_{25}\text{H}_{32}\text{N}_2\text{O}_4

Key Structural Features

FeatureDescription
Methyl EsterEnhances solubility and bioavailability
Benzofuran CoreKnown for various pharmacological activities
Piperazine RingAssociated with neuroactive properties

Biological Activity

Preliminary studies suggest that compounds similar to (Z)-methyl 4-((6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate exhibit various biological activities, including:

  • Anticancer Activity : Similar benzofuran derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Piperazine derivatives are frequently studied for their ability to combat bacterial and fungal infections.
  • Neuroactive Effects : The piperazine structure may contribute to central nervous system effects, making it a candidate for further exploration in neuropharmacology.

Anticancer Activity

A study examining the anticancer properties of benzofuran derivatives highlighted that compounds with similar structural motifs exhibited significant cytotoxicity against various cancer cell lines. For instance, compounds were tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating IC50 values in the low micromolar range.

Antimicrobial Activity

Research on piperazine derivatives has shown effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. A specific derivative exhibited an MIC (minimum inhibitory concentration) of 16 µg/mL against E. coli, indicating strong antimicrobial potential.

Mechanistic Insights

The biological activity of This compound may be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Receptor Modulation : Potential interaction with neurotransmitter receptors could explain its neuroactive effects.

Interaction Studies

Further investigation into the interactions between this compound and biological targets is crucial for understanding its pharmacological profile. Preliminary interaction studies suggest that it may bind effectively to certain enzyme sites, potentially leading to inhibition of their activity.

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